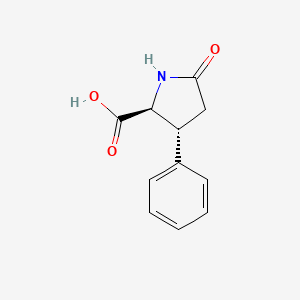

(3R)-5-Oxo-3-phenyl-L-proline

Description

Significance of Chiral Proline Derivatives in Contemporary Organic Synthesis and Chemical Biology

Chiral proline derivatives have emerged as powerful catalysts and building blocks in asymmetric synthesis, a field dedicated to the selective creation of one enantiomer of a chiral product. Proline itself, a naturally occurring amino acid, is often used as an organocatalyst in a variety of chemical transformations. thieme-connect.com Its rigid pyrrolidine (B122466) ring structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. thieme-connect.comnih.gov

The derivatization of proline at various positions on its ring allows for the fine-tuning of its catalytic activity and selectivity. magtech.com.cn These modifications can influence the steric and electronic properties of the molecule, leading to improved performance in reactions such as Aldol (B89426) reactions, Michael additions, and Mannich reactions. magtech.com.cn In chemical biology, chiral proline analogues are instrumental in studying protein structure and function. researchgate.net The incorporation of these non-natural amino acids into peptides can induce specific secondary structures, like β-turns or polyproline helices, and can serve as probes to investigate enzyme mechanisms and protein-protein interactions. nih.govresearchgate.net The unique conformational constraints imposed by the proline ring are a key factor in these applications. nih.gov

Defining the Chemical Compound: (3R)-5-Oxo-3-phenyl-L-proline and Its Stereochemical Nuances

This compound is a derivative of the amino acid L-proline. Its systematic name precisely describes its molecular architecture. The "L-proline" designation indicates that the stereocenter at the alpha-carbon (C2) has the (S) configuration, consistent with the naturally occurring amino acid. The "5-Oxo" substituent signifies the presence of a carbonyl group at the C5 position of the pyrrolidine ring, forming a lactam. The "(3R)-3-phenyl" group specifies that a phenyl group is attached to the C3 position of the ring and that this stereocenter has the (R) configuration.

The presence of two stereocenters, at C2 and C3, gives rise to the possibility of four stereoisomers. The specific designation "(2S, 3R)" for the L-proline derivative is crucial. The relative stereochemistry of the substituents on the pyrrolidine ring significantly influences the molecule's three-dimensional shape and, consequently, its chemical and biological properties. The "trans" relationship between the carboxyl group at C2 and the phenyl group at C3 is a key feature determined by this stereochemistry.

| Property | Value |

| IUPAC Name | (2S,3R)-5-Oxo-3-phenylpyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 246232-25-7 |

Evolution of Research on 3-Substituted Proline Analogs within the Chiral Pool

Research into 3-substituted proline analogs has been a vibrant area of organic chemistry for decades. The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, such as amino acids and sugars, that serve as starting materials for the synthesis of more complex chiral molecules. L-proline and its derivatives, like 4-hydroxy-L-proline, are prominent members of this pool. acs.org

Early research focused on developing synthetic methods to introduce a variety of substituents at the 3-position of the proline ring with high stereocontrol. nih.gov Techniques such as Michael additions and palladium-mediated coupling reactions have been successfully employed to create a diverse library of 3-substituted prolines. nih.govacs.org The stereochemical outcome of these reactions is often a primary focus, with the goal of selectively producing either the cis or trans diastereomer. nih.gov The conformational effects of these substitutions have also been extensively studied, revealing how different groups at the C3 position influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the amide bond. nih.gov These fundamental studies have laid the groundwork for the application of these analogs in various fields.

Academic Research Objectives and Scope for this compound

The academic research objectives surrounding this compound are multifaceted. A primary goal is the development of efficient and stereoselective synthetic routes to this specific compound and its analogs. This often involves the exploration of novel catalytic systems and reaction conditions.

A significant area of investigation is its potential use as a chiral building block or intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products. The rigid, conformationally constrained scaffold of this compound makes it an attractive template for the design of peptidomimetics and other biologically active compounds. For instance, related homo-beta-proline structures have been synthesized and evaluated as GABA agonists and uptake inhibitors. nih.gov

Furthermore, research aims to elucidate the precise conformational preferences of this compound and to understand how its stereochemistry influences its interactions with biological targets or its performance as an organocatalyst. Computational studies, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, are often employed to gain insights into its three-dimensional structure and dynamic behavior. The ultimate scope of this research is to leverage the unique properties of this compound to address challenges in asymmetric synthesis, medicinal chemistry, and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHDVBWGNFOKAT-SCZZXKLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](NC1=O)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514198 | |

| Record name | (3R)-5-Oxo-3-phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13992-70-6 | |

| Record name | (3R)-5-Oxo-3-phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(2R,3S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of the (3R)-5-Oxo-3-phenyl-L-proline Core Structure

A logical retrosynthetic analysis of this compound identifies several key disconnections. The primary disconnection is the lactam ring, which can be formed through an intramolecular cyclization of a suitably functionalized glutamic acid derivative. This leads back to a 3-phenyl-glutamic acid precursor. The stereochemistry at both C2 and C3 must be established prior to or during the cyclization step.

Another key disconnection involves the C3-phenyl bond. This bond can be formed through a stereoselective conjugate addition of a phenyl nucleophile to a dehydroproline or a glutamic acid derivative. Alternatively, the phenyl group could be introduced via the alkylation of a proline enolate or a related precursor. The desired (3R) stereochemistry necessitates a highly controlled stereoselective approach.

Finally, the L-proline scaffold itself suggests a chiral pool approach, starting from naturally occurring L-glutamic acid or L-pyroglutamic acid, which already possesses the desired (S) stereochemistry at the C2 position.

Classical Chemical Synthesis Pathways

Classical approaches to the synthesis of this compound often rely on substrate-controlled diastereoselective reactions or the use of chiral auxiliaries.

Strategies for the Stereoselective Introduction of the 3-Phenyl Moiety

The introduction of the phenyl group at the C3 position with the correct 'R' configuration is a critical step. Several strategies can be employed:

Michael Addition: A highly effective method involves the stereoselective Michael addition of a phenyl organometallic reagent (e.g., a phenyl cuprate) to a chiral α,β-unsaturated pyroglutamate (B8496135) derivative. The inherent chirality of the starting material, often derived from L-glutamic acid, can direct the approach of the nucleophile to afford the desired diastereomer.

Alkylation of Enolates: The diastereoselective alkylation of a chiral enolate derived from a pyroglutamate ester can also be used. The stereochemical outcome is influenced by the chiral auxiliary or the existing stereocenter at C2.

Catalytic Hydrogenation: Asymmetric hydrogenation of a 3-phenyl-dehydroproline derivative using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can provide access to the desired stereoisomer with high enantioselectivity.

| Strategy | Reagents/Conditions | Stereocontrol |

| Michael Addition | Phenyl cuprates, chiral α,β-unsaturated pyroglutamates | Substrate-controlled diastereoselectivity |

| Enolate Alkylation | Chiral pyroglutamate ester, LDA, Ph-X | Chiral auxiliary or existing stereocenter |

| Asymmetric Hydrogenation | 3-Phenyl-dehydroproline derivative, Chiral Rh/Ru catalyst | Catalyst-controlled enantioselectivity |

Formation of the 5-Oxo Functionality via Oxidation or Cyclization

The 5-oxo functionality, characteristic of the pyroglutamate ring, is typically introduced through one of two primary methods:

Cyclization of Glutamic Acid Derivatives: The most common approach is the intramolecular cyclization of a 3-phenyl-glutamic acid precursor. This is often achieved by heating or by using dehydrating agents such as acetic anhydride (B1165640) or dicyclohexylcarbodiimide (B1669883) (DCC). The stereochemistry at C2 and C3 is generally retained during this process.

Oxidation of Proline Derivatives: While less common for this specific target, the oxidation of a 3-phenylproline derivative at the C5 position could theoretically yield the desired 5-oxo functionality. However, controlling the regioselectivity and avoiding over-oxidation can be challenging.

Ring Construction and Derivatization Approaches from Precursors

The pyrrolidine (B122466) ring can be constructed from acyclic precursors through various cyclization strategies. For instance, a tandem reaction involving a Michael addition followed by an intramolecular cyclization can be a powerful tool for building the substituted pyrrolidone core in a single pot. Derivatization of readily available pyroglutamates is another viable strategy. For example, functionalization at the C3 position of a protected pyroglutamic acid can be achieved through enolate chemistry.

Functional Group Interconversions within the Pyrrolidine Framework

Once the basic framework of 3-phenyl-5-oxoproline is established, functional group interconversions may be necessary to arrive at the final target molecule. This could involve the deprotection of the amine and carboxylic acid groups, which are often protected during the synthesis to prevent unwanted side reactions. Standard protecting groups for the amine include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the carboxylic acid is often protected as a methyl or ethyl ester.

Asymmetric Synthesis Techniques

Modern asymmetric synthesis offers more direct and efficient routes to enantiomerically pure compounds like this compound.

Chiral Pool Synthesis: Utilizing L-glutamic acid as a starting material is a highly attractive strategy as it provides the correct stereochemistry at the C2 position from the outset. The synthetic challenge then becomes the stereoselective introduction of the phenyl group at the C3 position.

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary covalently attached to the precursor molecule can effectively control the stereochemistry of key bond-forming reactions. For example, an Evans oxazolidinone auxiliary can be used to direct the stereoselective alkylation or Michael addition to introduce the phenyl group. The auxiliary is then cleaved to reveal the desired product.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. For example, a chiral amine catalyst could be used to catalyze the enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde, which could then be converted to the target molecule.

Enzymatic Resolutions: In cases where a racemic or diastereomeric mixture is obtained, enzymatic kinetic resolution can be employed to separate the desired stereoisomer. Lipases and esterases are commonly used to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

| Asymmetric Technique | Key Principle | Example Application |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule | Synthesis from L-glutamic acid |

| Chiral Auxiliary | Temporary incorporation of a chiral directing group | Evans oxazolidinone for stereoselective alkylation |

| Organocatalysis | Use of small chiral organic molecules as catalysts | Chiral amine-catalyzed Michael addition |

| Enzymatic Resolution | Enzyme-catalyzed separation of enantiomers | Lipase-catalyzed hydrolysis of a racemic ester |

Chiral Auxiliary-Mediated Approaches to Enantiopure Intermediates

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed. This method is a robust strategy for producing enantiopure intermediates necessary for the synthesis of complex molecules like this compound.

Evans oxazolidinones are a prominent class of chiral auxiliaries applied in stereoselective conversions, including alkylation reactions that can establish key stereocenters. In a typical approach, an achiral substrate is attached to the chiral auxiliary, forming an intermediate where one face of the molecule is sterically hindered by the auxiliary. Subsequent reactions, such as alkylation, proceed with high diastereoselectivity. The auxiliary can then be cleaved and recovered for reuse. tcichemicals.com For the synthesis of a 3-phenyl substituted proline derivative, an auxiliary could be used to direct the addition of a phenyl group or a precursor to the pyrrolidinone backbone.

Another common class of auxiliaries is derived from natural products like menthol. For instance, (-)-menthyl acrylate (B77674) can be used in stereoselective 1,3-dipolar cycloaddition reactions to create substituted proline derivatives with high control over the stereochemistry. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol (B89426) Reactions | Directs reaction to the alpha position of a carbonyl group with high diastereoselectivity. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Amino Acid Synthesis | Used for the retroracemization of α-amino acids via nickel complex formation. tcichemicals.com |

Asymmetric Organocatalysis Utilizing Proline-Derived Catalysts or Analogs

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. greyhoundchrom.com L-proline and its derivatives are among the most extensively studied organocatalysts, capable of catalyzing reactions with high enantioselectivity. clockss.orgwikipedia.org These catalysts typically operate by forming nucleophilic enamine intermediates or electrophilic iminium ions with carbonyl substrates. clockss.orgwikipedia.org

The synthesis of 3-substituted pyroglutamates can be achieved through reactions like the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. Proline-derived catalysts, such as diphenylprolinol silyl (B83357) ethers, have proven efficient in catalyzing the asymmetric Michael reaction of aldehydes to nitroalkenes, a key step in building the functionalized pyrrolidinone core. tcichemicals.comorganic-chemistry.org The rigid cyclic structure of proline enhances its catalytic efficacy and stereodirecting ability. researchgate.net

The development of novel proline-derived organocatalysts aims to improve upon the limitations of proline itself, such as high catalyst loading and limited solvent compatibility. organic-chemistry.org For example, tetrazole and acylsulfonamide derivatives of proline have demonstrated superior performance in terms of yield, enantioselectivity, and applicability in non-polar solvents. organic-chemistry.org

Table 2: Proline-Derived Organocatalysts and Their Applications

| Catalyst | Reaction Type | Advantage |

|---|---|---|

| L-Proline | Aldol, Mannich, Michael Reactions | Readily available, bifunctional catalyst activating both nucleophile and electrophile. clockss.orgresearchgate.net |

| Diphenylprolinol Silyl Ethers | Michael Addition | High efficiency and enantioselectivity in reactions of aldehydes and nitroalkenes. tcichemicals.com |

Asymmetric Metal-Catalyzed Reactions for C–C and C–N Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds. rsc.orgmit.edu In the context of synthesizing this compound, metal-catalyzed cross-coupling and amination reactions are particularly relevant. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the phenyl group at the 3-position of the proline ring. mit.edu The use of chiral biarylphosphine ligands can control the stereochemistry of these transformations. mit.edu Similarly, copper-catalyzed reactions are effective for constructing C-N bonds, which is fundamental to forming the pyrrolidine ring. nih.govsemanticscholar.org For instance, a copper-catalyzed borylation/cyanation/allyl group transfer cascade has been developed for constructing adjacent stereocenters with high stereochemical purity. mit.edu

The activation of C-N bonds by transition metals has also become a promising strategy for forming new C-C and C-N bonds. rsc.org This approach can involve mechanisms like oxidative addition with low-valent late transition metals. rsc.org

Table 3: Metal-Catalyzed Reactions for Proline Synthesis

| Metal Catalyst System | Reaction Type | Bond Formed |

|---|---|---|

| Palladium with Biarylphosphine Ligands | Suzuki-Miyaura Coupling | C-C |

| Copper(I) with Organic Base | [3+2] Cycloaddition | C-C / C-N |

Diastereoselective and Enantioselective Cyclization Processes

The final ring-closing step to form the 5-oxo-proline (pyrrolidinone) structure is critical for establishing the final stereochemistry of the molecule. Both diastereoselective and enantioselective cyclization strategies are employed to ensure the correct configuration.

One approach involves an intramolecular Michael addition. A suitably designed linear precursor containing a nucleophilic amine and an α,β-unsaturated ester can undergo cyclization to form the pyrrolidinone ring. The stereochemistry of the substituents on the linear chain can direct the diastereochemical outcome of the cyclization.

Copper(I)-catalyzed cascade reactions have been developed that involve a [3+2]-cycloaddition followed by a rearrangement and an Alder-ene cyclization to afford highly functionalized proline derivatives with high diastereoselectivity. nih.govnih.gov These methods allow for the efficient construction of the complex proline framework from simpler starting materials in a single, controlled process. nih.gov The synthesis of 3-substituted prolines can also be achieved via highly stereoselective 1,3-dipolar cycloaddition reactions of azomethine ylides, where the substitution pattern of the final product is controlled by the structure of the reacting imine and alkene. researchgate.net

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can perform complex transformations under mild conditions with exceptional stereo-, regio-, and chemoselectivity.

Application of Enzymes (e.g., Transaminases, Oxidoreductases) for Chiral Resolution or Asymmetric Induction

Enzymes are widely used for the kinetic resolution of racemic mixtures, where one enantiomer of a substrate is selectively transformed, allowing for the separation of the two enantiomers. technion.ac.il Lipases are commonly used for the enantioselective hydrolysis or acetylation of racemic alcohols or esters, which could be precursors to the target molecule. nih.govresearchgate.net

Transaminases are particularly valuable for asymmetric synthesis. They can catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, creating a new chiral amino acid with high enantiomeric excess. acs.org A process for the preparative synthesis of L-homophenylalanine using a transaminase has been reported, which could be adapted for related structures. acs.org Oxidoreductases, such as ene-reductases, can be used for the asymmetric bioreduction of activated vinylphosphonates to generate enantiomerically pure products, demonstrating their potential for creating chiral centers in precursor molecules. nih.gov

Table 4: Enzymatic Methods for Chiral Synthesis

| Enzyme Class | Reaction Type | Application |

|---|---|---|

| Lipases | Kinetic Resolution (Hydrolysis/Acetylation) | Separation of enantiomeric precursors. nih.gov |

| Transaminases | Asymmetric Amination | Enantioselective synthesis of amino acids from keto acids. acs.org |

| Oxidoreductases (Ene-reductases) | Asymmetric Reduction | Creation of chiral centers via reduction of C=C double bonds. nih.gov |

Enzyme Engineering and Directed Evolution for Optimized Conversion and Selectivity

While naturally occurring enzymes offer remarkable catalytic properties, they are often not perfectly suited for industrial processes involving non-natural substrates. nih.gov Enzyme engineering and directed evolution are powerful techniques used to tailor enzymes for specific applications, improving properties like activity, stability, and selectivity. nih.govillinois.edu

Directed evolution mimics the process of natural selection in the laboratory. rcsb.org It involves creating a large library of enzyme variants through random mutagenesis and/or recombination, followed by high-throughput screening to identify mutants with improved properties. illinois.edumdpi.com This process can be iterated over several rounds to achieve significant enhancements. rcsb.org For example, directed evolution has been used to alter the substrate specificity of tyrosine phenol (B47542) lyase (TPL) to enable the synthesis of noncanonical amino acids. nih.gov

Rational design, which requires detailed knowledge of the enzyme's structure and mechanism, can also be used to introduce specific mutations to improve performance. illinois.edu Often, a combination of rational design and directed evolution (semi-rational design) provides the most effective strategy for creating highly optimized biocatalysts for the synthesis of complex chiral molecules. mpg.de

Integration of Biocatalysis into Multi-Step Synthetic Sequences

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. ucd.iemdpi.com The integration of enzymatic steps into multi-step chemical syntheses can significantly shorten routes and improve efficiency, particularly for the creation of chiral centers. mdpi.com In the context of synthesizing chiral lactams like this compound, enzymes can be strategically employed for asymmetric induction.

One prominent biocatalytic method is the use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones. scispace.com These chiral amines are valuable intermediates that can be cyclized to form the desired lactam ring. Dynamic kinetic resolution, a strategy catalyzed by transaminases, has been successfully applied to the synthesis of substituted γ- and δ-lactams with two chiral centers, achieving high diastereomeric ratios (up to 99:1) and excellent enantiomeric excess (>99% ee). scispace.com

Another innovative approach involves the directed evolution of enzymes to catalyze novel chemical transformations. For instance, cytochrome P450 enzymes have been engineered to perform enantioselective C-H amidation reactions. chemistryviews.org This method allows for the direct conversion of a C-H bond into a C-N bond within a precursor molecule, leading to the formation of chiral β-, γ-, and δ-lactams with high efficiency and selectivity. chemistryviews.org The reaction proceeds through a reactive iron-bound carbonyl nitrene intermediate, which undergoes an intramolecular C-H insertion to form the lactam ring. chemistryviews.org This enzymatic approach is highly attractive as it can be performed in aqueous media and often allows for simple product isolation. chemistryviews.org

The table below summarizes key biocatalytic strategies applicable to the synthesis of chiral lactams.

| Biocatalytic Strategy | Enzyme Class | Reaction Type | Key Advantages | Example Application |

| Dynamic Kinetic Resolution | Transaminases | Asymmetric amination of γ- or δ-keto esters | High diastereoselectivity and enantioselectivity. scispace.com | Synthesis of γ- or δ-lactams with two chiral centers. scispace.com |

| Enantioselective C-H Amidation | Engineered Cytochrome P450 | Intramolecular C-N bond formation | High efficiency and selectivity, mild aqueous conditions, preparative scale potential. chemistryviews.org | Direct synthesis of chiral β-, γ-, and δ-lactams from acyl-protected hydroxamate precursors. chemistryviews.org |

| Enzymatic Kinetic Resolution | Lipases / Hydrolases | Enantioselective transesterification or amidation | Generation of two enantiomerically distinct products from a single racemic starting material. nih.gov | One-pot synthesis of enantiopure lactones and lactams with opposite stereochemistry. nih.gov |

Multi-Component Reaction (MCR) Strategies for Complex Scaffold Assembly

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecular scaffolds in a single operation from three or more starting materials. nih.gov This approach offers significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity, making it highly suitable for building heterocyclic cores like the pyrrolidine ring found in this compound. researchgate.netnih.gov

The synthesis of highly substituted pyrrolidine derivatives can be achieved through various MCRs, often involving [3+2] cycloaddition reactions. tandfonline.com A common strategy employs the reaction of an aldehyde, an amino acid ester, and a dipolarophile. tandfonline.com For instance, azomethine ylides, generated in situ from the condensation of an aldehyde and an amino acid, can react with an alkene or alkyne to construct the pyrrolidine ring with controlled stereochemistry. researchgate.net

A notable example is the diastereoselective synthesis of functionalized pyrrolidines through a TiCl₄-catalyzed multicomponent coupling. nih.gov This reaction brings together an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation to construct up to three contiguous asymmetric centers with high diastereoselectivity. nih.govacs.org By carefully selecting the starting materials and reaction conditions, it is possible to direct the synthesis towards complex pyrrolidine structures that can serve as precursors to this compound.

The table below illustrates representative MCRs for the synthesis of pyrrolidine scaffolds.

| MCR Type | Components | Catalyst/Conditions | Resulting Scaffold | Key Features |

| Asymmetric [3+2] Cycloaddition | Optically active phenyldihydrofuran, N-tosyl imino ester, silane reagent | TiCl₄ | Highly substituted pyrrolidine | Constructs up to three stereogenic centers in a single operation. nih.govacs.org |

| One-pot Michael/Aldol/Cyclization | Chelated glycine (B1666218) ester enolate, halogenated α,β-unsaturated ester, aldehyde | LHMDS, ZnCl₂ | Highly functionalized proline derivative | Forms up to four stereogenic centers in a one-pot sequence. thieme-connect.de |

| Three-component [3+2] Cycloaddition | Isatin, glycine methyl ester, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et₃N, reflux | Spirooxindole pyrrolidine derivatives | Efficient formation of complex spirocyclic systems. tandfonline.com |

| Ugi Four-Component Reaction (U-4CR) | Amino acid, aldehyde, isocyanide, carboxylic acid | Various | α-acylamino amide derivatives | Can be adapted for ring-closure to form lactams and other heterocycles. rloginconsulting.comrug.nl |

Scalability Considerations and Process Intensification in Synthesis

Translating a laboratory-scale synthesis into a robust, industrial-scale process requires careful consideration of scalability and process intensification. pharmafeatures.com Process intensification aims to develop compact, safe, and efficient manufacturing processes that increase productivity, reduce waste, and lower energy consumption. pharmasalmanac.com For the synthesis of a high-value, stereochemically defined compound like this compound, these principles are paramount.

A key strategy in process intensification is the transition from traditional batch reactors to continuous flow manufacturing. pharmasalmanac.com Flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or rapid reactions. pharmasalmanac.comcetjournal.it This level of control often leads to higher yields, improved selectivity, and more reproducible product quality. pharmasalmanac.com The smaller footprint of continuous processing equipment also reduces capital and operating costs. pharmasalmanac.com

The following table compares key aspects of batch versus continuous processing for pharmaceutical synthesis.

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Scale | Limited by reactor volume and heat transfer capabilities. | Scaled by extending operating time, not increasing reactor size. pharmasalmanac.com |

| Heat Transfer | Inefficient, potential for thermal runaways in large vessels. pharmasalmanac.com | Highly efficient due to high surface-area-to-volume ratio. pharmasalmanac.comcetjournal.it |

| Mixing | Can be inefficient, leading to concentration gradients and side reactions. | Very efficient, ensuring homogeneity and reproducibility. pharmasalmanac.com |

| Safety | Higher risk due to large volumes of reactants and solvents. cetjournal.it | Inherently safer due to small reaction volumes (hold-up). pharmasalmanac.comcetjournal.it |

| Process Control | Less precise control over temperature and residence time. | Precise, real-time control of all critical process parameters. pharmafeatures.compharmasalmanac.com |

| Product Quality | Potential for batch-to-batch variability. | High consistency and quality robustness. pharmasalmanac.com |

| Footprint & Costs | Large equipment footprint, high capital and operating costs. pharmasalmanac.com | Smaller plant size, often reduced capital and operating costs. pharmasalmanac.com |

Chemical Transformations and Reactivity Profile

Reactions at the 5-Oxo Carbonyl Group

The lactam carbonyl at the 5-position is a primary site for nucleophilic attack and reduction, leading to significant structural and functional diversification.

The selective reduction of the 5-oxo carbonyl group to a hydroxyl function yields 5-hydroxy-3-phenyl-L-proline derivatives. This transformation converts the lactam to a cyclic hemiaminal or, upon further reduction, to a substituted proline derivative. The choice of reducing agent is critical to prevent over-reduction or reaction with the carboxylic acid moiety.

Commonly employed reducing agents for the selective reduction of lactam carbonyls include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄), often under controlled temperature conditions to enhance selectivity. The resulting 5-hydroxyl group is itself a versatile functional handle. It can undergo further transformations, such as etherification, esterification, or elimination, to introduce additional diversity. For instance, the conversion of the hydroxyl group to a suitable leaving group can facilitate the introduction of other nucleophiles at the C-5 position. The metabolic conversion of 5-oxoproline to glutamate (B1630785) is catalyzed by the enzyme 5-oxoprolinase, which highlights the biological relevance of this transformation. nih.govnih.gov Similarly, hydroxyproline (B1673980) is metabolized from proline via distinct dehydrogenases, indicating the interchangeability of these oxidation states in biological systems. nih.gov

Table 1: Conditions for Selective Reduction of 5-Oxo-proline Analogs

| Reagent | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 to 25 | Selective reduction to 5-hydroxy derivative |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | -78 to 0 | Can lead to over-reduction of both carbonyl and carboxylic acid if not controlled |

This table presents typical conditions for the reduction of 5-oxo-proline systems; specific outcomes may vary based on the full substrate structure.

The 5-oxo carbonyl group is susceptible to attack by various nucleophiles, including organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions introduce a new substituent at the C-5 position, transforming the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center. libretexts.orglibretexts.org

The stereochemical outcome of such additions is of significant interest. The pre-existing stereocenter at the C-3 position, bearing a bulky phenyl group, exerts stereocontrol over the incoming nucleophile. The nucleophile will preferentially attack from the less sterically hindered face of the carbonyl plane. libretexts.org This substrate-controlled diastereoselectivity often leads to the formation of one diastereomer in excess. The stereochemistry can be predicted using established models like the Felkin-Anh or Cieplak models, which consider steric and electronic effects of the substituents on the pyrrolidine (B122466) ring. youtube.com The reactivity of the nucleophile also plays a role; more reactive nucleophiles may exhibit lower selectivity as the reaction rate approaches the diffusion limit. nih.gov

Reactivity of the 3-Phenyl Substituent

The phenyl group at the C-3 position offers a platform for aromatic functionalization, enabling the introduction of various substituents that can modulate the molecule's properties.

The phenyl ring, activated by the electron-donating pyrrolidine substituent, can undergo electrophilic aromatic substitution (EAS) reactions. These reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, are typically directed to the ortho and para positions of the phenyl ring. The regioselectivity is governed by the electronic and steric properties of the pyrrolidine ring system.

Conversely, nucleophilic aromatic substitution (SNAr) on the phenyl ring is less common unless the ring is activated by potent electron-withdrawing groups (EWGs), such as nitro groups, at positions ortho or para to a suitable leaving group. libretexts.orgpressbooks.pubchemistrysteps.comlibretexts.org For (3R)-5-Oxo-3-phenyl-L-proline, SNAr would require prior modification of the phenyl ring to install such activating groups. The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubchemistrysteps.com

Table 2: Potential Aromatic Functionalization Reactions

| Reaction Type | Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration (EAS) | HNO₃, H₂SO₄ | ortho, para |

| Bromination (EAS) | Br₂, FeBr₃ | ortho, para |

| Friedel-Crafts Acylation (EAS) | RCOCl, AlCl₃ | para (due to sterics) |

Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization at the ortho-position of the phenyl ring. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium), facilitating deprotonation of the adjacent ortho-proton. wikipedia.orgorganic-chemistry.orgbaranlab.org The pyrrolidine nitrogen, particularly when protected as a tertiary amide or carbamate (B1207046) (e.g., N-Boc), can serve as an effective DMG. The resulting aryllithium intermediate can then be trapped with various electrophiles to install a wide range of functional groups exclusively at the ortho-position. unito.it

In addition to DoM, modern cross-coupling reactions offer alternative routes for directed arylation. Palladium-catalyzed C-H activation/arylation reactions can functionalize specific C-H bonds. acs.orgorganic-chemistry.org While many of these methods target the C-H bonds of the pyrrolidine ring itself, strategies involving directing groups can also be applied to achieve regioselective arylation of the phenyl substituent. nih.govnih.gov

Transformations of the Pyrrolidine Nitrogen and Carboxylic Acid Functions

The pyrrolidine nitrogen and the C-2 carboxylic acid are fundamental functional groups that can be readily modified. The secondary amine of the lactam can undergo N-alkylation or N-acylation under standard conditions. N-acylation, for instance by introducing a tert-butoxycarbonyl (Boc) group, is often used as a protecting strategy to prevent side reactions during other transformations. acs.org

The carboxylic acid function can be converted into a variety of derivatives. Esterification, typically achieved by reaction with an alcohol under acidic conditions or using coupling agents, is a common transformation. rsc.org Amide bond formation can be accomplished by activating the carboxylic acid with coupling reagents (e.g., DCC, EDC, HATU) followed by reaction with a primary or secondary amine. These transformations are generally high-yielding and allow for the attachment of diverse molecular fragments to the proline scaffold.

N-Protection and Deprotection Strategies

The secondary amine in the pyrrolidone ring of this compound is a key site for functionalization. However, its reactivity often necessitates the use of protecting groups to achieve selectivity in subsequent reactions. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

Commonly employed N-protecting groups for proline and its derivatives include the tert-butyloxycarbonyl (Boc) group and the 9-phenyl-9-fluorenyl (PhF or Pf) group. The introduction of the 9-phenylfluoren-9-yl group, for instance, has been shown to allow for the direct regioselective alkylation of related oxoproline derivatives nih.gov.

Deprotection strategies are tailored to the specific protecting group used. For example, the trityl group can be cleaved under acidic conditions, followed by hydrogenation to yield the deprotected product nih.gov. The development of mild and selective deprotection methods is an active area of research to ensure the integrity of the often complex molecular structures being synthesized.

| Protecting Group | Abbreviation | Common Introduction Reagents | Common Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

| 9-Phenyl-9-fluorenyl | PhF, Pf | 9-Bromo-9-phenylfluorene | Mildly acidic conditions, Hydrogenolysis |

| Trityl | Tr | Trityl chloride | Mildly acidic conditions (e.g., formic acid), Hydrogenolysis |

Amidation and Esterification Reactions

The carboxylic acid moiety of this compound is readily converted to a variety of amide and ester derivatives. These reactions are fundamental in peptide synthesis and for modifying the pharmacokinetic properties of molecules.

Amidation reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. A general approach to synthesizing amide derivatives involves the reaction of a substituted acid group with various substituted amines sphinxsai.com. For instance, the synthesis of 3-aroyl pyroglutamic acid amides has been developed, showcasing the utility of these coupling methods for structurally related compounds semanticscholar.org.

Esterification can be achieved through several methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters. The modification of secondary metabolites through esterification is a common strategy to enhance their biological activity and physicochemical properties medcraveonline.com.

| Reaction | Reagents/Conditions | Product |

| Amidation | Amine (R₂NH), Coupling agent (e.g., EDCI, HATU) | Amide |

| Esterification (Fischer) | Alcohol (ROH), Acid catalyst (e.g., H₂SO₄) | Ester |

| Esterification (Alkylation) | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Ester |

Cycloaddition and Rearrangement Reactions Involving the Pyrrolidone Ring

The pyrrolidone ring of this compound is a versatile scaffold for constructing more complex molecular architectures through cycloaddition and rearrangement reactions.

Cycloaddition reactions , particularly 1,3-dipolar cycloadditions, are powerful methods for the synthesis of novel heterocyclic systems. Azomethine ylides generated from proline derivatives can react with various dipolarophiles to create spiro- and fused-ring systems. These reactions are often highly stereoselective, allowing for the construction of complex, three-dimensional molecules.

Rearrangement reactions can be employed to alter the ring size or introduce new functional groups into the pyrrolidone scaffold.

Beckmann Rearrangement : The ketone at the 5-position can be converted to an oxime, which can then undergo a Beckmann rearrangement to yield a ring-expanded lactam wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.govaudreyli.com. This reaction is typically promoted by acid catalysts wikipedia.orgorganic-chemistry.org.

Favorskii Rearrangement : If an α-halo substituent is introduced adjacent to the ketone, a Favorskii rearrangement can be induced under basic conditions, leading to a ring-contracted product nrochemistry.comnih.govpurechemistry.orgwikipedia.orgddugu.ac.in. This reaction proceeds through a cyclopropanone (B1606653) intermediate and can be used to generate novel carbocyclic or heterocyclic systems wikipedia.org.

Ring Contraction of Larger Rings : While not a direct rearrangement of the pyrrolidone itself, related synthetic strategies include the ring contraction of larger nitrogen-containing heterocycles, such as pyridines, to form pyrrolidine derivatives osaka-u.ac.jpresearchgate.netnih.gov.

Derivatization Strategies for Exploration of Chemical Space

The scaffold of this compound is an excellent starting point for the generation of compound libraries for drug discovery and chemical biology. Various derivatization strategies can be employed to explore the chemical space around this core structure.

A key strategy involves the functionalization of the C3 position of the pyrrolidone ring. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard. For instance, an enol triflate can be formed from the ketone at the 5-position of an N-protected 3-oxo-proline derivative, which can then undergo palladium-mediated coupling with a variety of partners to introduce diverse substituents at the C3-position nih.gov.

More direct methods, such as palladium-catalyzed C(sp³)-H activation, have also been developed for the functionalization of the 3-position of proline derivatives. These methods allow for the direct arylation, alkenylation, and alkynylation of the C-H bond at this position, providing a highly efficient route to a wide range of analogs nih.govchemrxiv.orgchemrxiv.org. The use of directing groups, such as 8-aminoquinoline, can facilitate these transformations with high regio- and stereoselectivity chemrxiv.orgchemrxiv.org.

Furthermore, the synthesis of fused heteroarylprolines from oxoproline precursors has been demonstrated as a strategy to create novel, rigidified dipeptide mimetics for structure-activity relationship studies researchgate.net. These approaches enable the systematic modification of the parent compound, allowing for a thorough exploration of its chemical and biological properties.

| Derivatization Strategy | Key Transformation | Introduced Functionality |

| Palladium-catalyzed Cross-Coupling | Reaction of an enol triflate with various coupling partners | Aryl, alkyl, and other groups at C3 |

| Palladium-catalyzed C-H Activation | Direct functionalization of the C3-H bond | Aryl, alkenyl, and alkynyl groups at C3 |

| Fused Heterocycle Synthesis | Cyclization reactions with appropriate precursors | Fused heterocyclic rings |

Applications As a Chiral Synthon and Building Block in Advanced Organic Synthesis

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

While specific examples of the total synthesis of complex natural products directly employing (3R)-5-Oxo-3-phenyl-L-proline as a starting material are not extensively documented in publicly available literature, its potential as a key intermediate can be inferred from synthetic strategies targeting molecules with related structural motifs. The pyrrolidine (B122466) ring is a common scaffold in many natural alkaloids and other bioactive compounds. For instance, the synthesis of complex heterocyclic systems, such as the pyrrolo[2,3-c]quinoline skeleton found in the anti-HIV and antimalarial natural product Trigonoine B, often relies on the strategic use of functionalized pyrrolidine derivatives. nih.gov The defined stereochemistry at the C3 position of this compound makes it a particularly attractive precursor for the asymmetric synthesis of such complex targets, where control of stereochemistry is paramount.

The general synthetic utility of substituted prolines in constructing bioactive molecules is well-established. nih.gov The phenyl group in this compound can serve as a crucial pharmacophore or as a handle for further functionalization, expanding its utility in the synthesis of diverse bioactive compounds.

Preparation of Non-Proteinogenic Amino Acids and Peptidomimetics

This compound is a valuable precursor for the synthesis of non-proteinogenic amino acids and peptidomimetics. The field of non-proteinogenic amino acid synthesis is rapidly expanding due to their importance in medicinal chemistry and drug design. nih.gov The pyroglutamic acid (5-oxo-L-proline) framework itself is a cyclized derivative of L-glutamic acid and serves as a starting point for various synthetic transformations. thieme-connect.dewikipedia.org

The presence of the phenyl group at the C3 position of the pyrrolidinone ring in this compound provides a unique scaffold for creating a class of 3-phenyl-substituted proline analogs. These non-proteinogenic amino acids can be incorporated into peptide sequences to introduce conformational constraints and to probe structure-activity relationships. mdpi.com Furthermore, the lactam ring of this compound can be opened to yield linear amino acid derivatives with a phenyl group at a defined stereocenter, further expanding its utility in the synthesis of novel amino acid structures. The development of peptidomimetics with heterocyclic scaffolds is a significant area of research, and solid-phase synthesis strategies are often employed to create libraries of these compounds. nih.gov

| Precursor | Target Molecule Class | Potential Synthetic Transformations |

| This compound | 3-Phenyl-proline derivatives | Reduction of the lactam carbonyl |

| This compound | Linear non-proteinogenic amino acids | Hydrolytic or reductive ring-opening of the lactam |

| This compound | Peptidomimetics with a pyrrolidinone core | Coupling with other amino acids or building blocks |

Incorporation into Conformationally Constrained Peptides and Foldamers for Structural Studies

The incorporation of proline analogs into peptides is a widely used strategy to induce specific secondary structures, such as β-turns and polyproline helices, and to enhance metabolic stability. mdpi.com The substitution at the C3 position of the proline ring has a significant impact on the conformational preferences of the peptide backbone. nih.gov The phenyl group in this compound is expected to introduce significant steric bulk, thereby restricting the conformational freedom of the pyrrolidine ring and influencing the preceding peptide bond's cis/trans isomerization. nih.gov

Conformational studies of peptides containing 3-substituted prolines have shown that the nature and stereochemistry of the substituent can fine-tune the backbone dihedral angles (φ and ψ) and the puckering of the pyrrolidine ring. nih.gov Diketopiperazines containing proline analogs serve as simple model systems to study these conformational effects. nih.gov The incorporation of this compound into peptides would be a valuable tool for designing conformationally constrained peptides and foldamers with predictable and stable three-dimensional structures for use in structural biology and drug discovery.

| Proline Analog | Expected Conformational Effect | Application in Structural Studies |

| This compound | Induction of specific turn structures | Probing protein-protein interactions |

| This compound | Stabilization of helical conformations | Design of foldamers with defined secondary structures |

| This compound | Restriction of cis/trans isomerization | Studying the role of proline isomerization in protein folding |

Utilization in the Synthesis of Chiral Heterocyclic Scaffolds

The pyrrolidine ring is a fundamental building block in the synthesis of a vast array of heterocyclic compounds. researchgate.net this compound, with its inherent chirality and multiple functional groups, is an excellent starting material for the synthesis of more complex chiral heterocyclic scaffolds. The carboxylic acid can be converted into various functional groups, and the lactam can undergo a range of chemical transformations.

For example, derivatives of pyrrolidine-2,5-dione, which are structurally related to this compound, have been synthesized and evaluated for their biological activities. researchgate.netmdpi.comnih.gov The synthesis of new heterocyclic compounds from oxazol-5(4H)-ones has also been reported, demonstrating the versatility of five-membered heterocyclic rings as synthetic intermediates. nih.gov The stereochemistry of this compound can be transferred to the newly formed heterocyclic systems, providing a straightforward route to enantiomerically pure complex molecules.

Design and Development of Novel Organocatalysts and Chiral Ligands

Proline and its derivatives are among the most successful organocatalysts for a wide range of asymmetric transformations. researchgate.net The catalytic activity of proline is attributed to its ability to form chiral enamines and iminium ions as key intermediates. The development of novel proline-derived organocatalysts with improved activity and selectivity is an active area of research. chemscene.com

This compound presents an interesting scaffold for the design of new organocatalysts. The phenyl group at the C3 position can introduce beneficial steric and electronic effects, potentially influencing the stereochemical outcome of the catalyzed reactions. Furthermore, the carboxylic acid and the lactam nitrogen can be modified to tune the catalyst's properties and to immobilize it on a solid support. In addition to organocatalysis, proline derivatives are also used as chiral ligands in metal-catalyzed asymmetric synthesis. nih.gov The specific stereochemistry and functionality of this compound make it a promising candidate for the development of novel chiral ligands for various transition metals.

| Catalyst/Ligand Scaffold | Potential Catalytic Applications | Advantages of the 3-Phenyl Substituent |

| This compound derived organocatalyst | Asymmetric aldol (B89426), Mannich, and Michael reactions | Enhanced stereocontrol due to steric hindrance |

| This compound derived chiral ligand | Asymmetric hydrogenation, C-C bond formation | Fine-tuning of the electronic properties of the metal center |

Precursor for Advanced Materials and Functional Molecules (e.g., Probes)

The unique combination of a chiral scaffold, a carboxylic acid, and a phenyl group makes this compound a potential precursor for the development of advanced materials and functional molecules. The carboxylic acid can be used to attach the molecule to polymers, surfaces, or other materials, imparting chirality to the resulting system. The phenyl group can be further functionalized to introduce reporter groups, such as fluorophores or affinity tags, making it a useful building block for the synthesis of molecular probes.

While specific applications of this compound in this area are not yet widely reported, the principles of using chiral building blocks to create functional materials are well-established. For example, chiral pyrrolidine derivatives have been used in the synthesis of materials with interesting optical and electronic properties. The ability to introduce a specific stereochemical and structural element into a larger system is of great importance in materials science and in the development of tools for chemical biology.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Key Synthetic Transformations

The formation of the 3-phenyl-5-oxoproline core often involves a key Michael addition step, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. One well-documented approach involves the reaction between a chiral equivalent of a nucleophilic glycine (B1666218) and a derivative of cinnamic acid.

A systematic study of the addition reactions between a chiral Ni(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone and (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones provides a powerful method for preparing β-substituted pyroglutamic acids. These reactions are notable for proceeding at room temperature in the presence of non-chelating organic bases and achieving very high diastereoselectivity (>98% de) at the two newly formed stereogenic centers nih.gov.

The stereochemical outcome is predominantly controlled by the chirality of the Michael acceptor (the cinnamic acid derivative). The chirality of the glycine complex primarily influences the reaction rate rather than the stereoselectivity of the product. When both the Ni(II) complex and the Michael acceptor are (S)-configured, the reaction rates are significantly high, leading to nearly quantitative chemical and stereochemical yields. Conversely, the reaction between the (S)-configured Ni(II) complex and an (R)-configured Michael acceptor proceeds more slowly but still yields products with high diastereo- and enantiomeric purity nih.gov. This highlights the principle of topographical control in achieving high stereoselectivity.

Transition State Analysis and Energy Profiles in Stereoselective Processes

While specific transition state analyses and energy profiles for the synthesis of (3R)-5-Oxo-3-phenyl-L-proline are not extensively detailed in the public domain, insights can be drawn from computational studies of analogous stereoselective reactions, such as proline-catalyzed aldol (B89426) reactions. Density functional theory (DFT) calculations are a powerful tool for analyzing the structures of catalysts and transition states to understand the origins of stereoselectivity researchgate.net.

In proline-catalyzed reactions, the stereochemical outcome is often explained by the Zimmerman-Traxler transition state model, where the catalyst and reactants form a chair-like six-membered ring. The substituents on this ring adopt pseudo-equatorial or pseudo-axial positions to minimize steric hindrance, thereby favoring the formation of one stereoisomer over the other. The puckering of the pyrrolidine (B122466) ring of the catalyst and the potential for hydrogen bonding between the catalyst's carboxylic acid group and the electrophile play crucial roles in stabilizing the favored transition state researchgate.net. It is plausible that similar principles govern the stereoselective formation of this compound, where the catalyst and substrates arrange in a highly organized transition state to minimize steric interactions and maximize stabilizing electronic interactions.

Role of Substrate Activation and Catalyst-Substrate Interactions

The activation of substrates and the specific interactions between the catalyst and the reacting molecules are fundamental to achieving high stereoselectivity. In organocatalytic systems, for instance, L-proline can activate nitrile groups through hydrogen bonding, facilitating cyclization reactions organic-chemistry.org.

In the context of the synthesis of pyroglutamic acid derivatives, the catalyst can form an ion pair with the substrate. The steric and electronic properties of the catalyst can have a dramatic effect on both the reactivity and the enantioselectivity. For example, in asymmetric ion-pairing catalysis, catalysts with electron-deficient aromatic substituents can engage in attractive π-π interactions with phenyl groups on the substrate, creating a well-defined pocket that directs the approach of the reactants nih.gov.

The concept of "topographical match or mismatch" is also crucial. As seen in the Michael addition reactions using a chiral Ni(II) complex, the geometric shapes of the catalyst and the chiral Michael acceptor can either complement each other, leading to a fast and highly selective reaction, or create a mismatch that slows down the reaction but still maintains high stereoselectivity nih.gov. This enzyme-substrate-like interaction model underscores the importance of the three-dimensional arrangement of the catalyst-substrate complex in determining the stereochemical outcome.

Kinetic and Thermodynamic Analysis of Reaction Pathways

The final stereochemical composition of a reaction product can be governed by either kinetic or thermodynamic control. A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the different stereoisomers. The product that is formed fastest will be the major product. Conversely, a reaction is under thermodynamic control when the product distribution reflects the relative stabilities of the products, with the most stable product being the major one. This requires that the reaction is reversible, allowing the products to equilibrate over time.

In the synthesis of substituted pyrazoles and furans from a common intermediate, it has been shown that kinetic control can be favored by using nonpolar solvents, which disfavor side reactions and allow for the rapid formation of the desired product through a tandem Michael addition/cyclocondensation. Thermodynamic control, leading to the more stable furan (B31954) product, can be achieved under different conditions that allow for equilibration nih.gov.

Conformational Analysis and Stereochemical Characterization in Research

Pyrrolidine (B122466) Ring Puckering and Preferred Conformations in Solution and Solid State

Substitutions on the proline ring significantly influence the preference for one pucker over the other. storkapp.me For 3-substituted prolines, the position and nature of the substituent are key. Studies have shown that for L-proline derivatives, an electron-withdrawing substituent at the 3R position tends to favor the exo ring pucker. nih.gov In the solid state, crystal packing forces can lock the molecule into a single conformation, which may or may not be the most stable one in solution. X-ray crystallography is the definitive method for determining solid-state conformation. In solution, the ring exists in a dynamic equilibrium between the endo and exo forms, and the preferred conformation can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing coupling constants and Nuclear Overhauser Effects (NOEs).

| Puckering State | Description | Influencing Factors for (3R)-5-Oxo-3-phenyl-L-proline |

| Cγ-exo (UP) | The Cγ atom is on the opposite side of the ring plane relative to the carboxyl group. | Favored by the presence of the electron-withdrawing phenyl group at the 3R position. nih.gov Steric bulk of the phenyl group can also favor this pucker. |

| Cγ-endo (DOWN) | The Cγ atom is on the same side of the ring plane as the carboxyl group. | Generally less favored for 3R-substituted prolines with bulky or electron-withdrawing groups. nih.gov |

Stereoelectronic Effects of the 3-Phenyl and 5-Oxo Groups on Ring Conformation

Stereoelectronic effects, which involve the interplay of steric and electronic properties, are crucial in dictating the conformational preferences of the pyrrolidine ring in this compound. nih.gov

3-Phenyl Group: The phenyl group at the C3 position exerts significant influence. Sterically, its bulk favors a Cγ-exo pucker to minimize clashes with the C-terminal substituent. nih.gov Electronically, the phenyl group is electron-withdrawing, which also stabilizes the exo conformation. This is consistent with the "gauche effect," where the presence of an electronegative substituent influences the torsional angles within the ring. nih.gov

5-Oxo Group: The carbonyl (oxo) group at the C5 position introduces a planar, sp2-hybridized carbon into the ring, which alters the puckering landscape compared to a standard proline. This group's electron-withdrawing nature can participate in n→π* interactions, where a lone pair from a nearby oxygen or nitrogen atom donates electron density to the antibonding π* orbital of the carbonyl group. acs.org Such an interaction, for instance between the nitrogen lone pair and the C5 carbonyl, would further constrain the ring's geometry and influence the torsional angles.

These effects collectively modulate the two key conformational equilibria in proline derivatives: the Cγ-endo/Cγ-exo side-chain puckering and the cis/trans isomerization of the peptide bond preceding the proline ring. storkapp.me

Intramolecular Interactions (e.g., Hydrogen Bonding, CH-π, π-π Stacking)

The specific arrangement of functional groups in this compound allows for a variety of weak intramolecular interactions that can stabilize particular conformations. These non-covalent interactions are critical in defining the three-dimensional structure of molecules. nih.govrug.nl

Hydrogen Bonding: While the tertiary amide nitrogen is not a hydrogen bond donor, the carboxylic acid proton can act as a donor. An intramolecular hydrogen bond could potentially form between the carboxylic acid OH and the 5-oxo group's oxygen, creating a pseudo-cyclic structure.

CH-π Interactions: The phenyl ring provides a π-system that can interact with nearby C-H bonds. It is plausible for C-H bonds on the pyrrolidine ring (e.g., at C2 or C4) to act as donors in a CH-π interaction with the phenyl ring's electron cloud. This type of interaction is known to play a vital role in molecular conformation. nih.gov

π-π Stacking: This interaction is typically intermolecular, occurring between the phenyl rings of two separate molecules in the solid state or in aggregates. rug.nlresearchgate.net However, in larger molecules containing this moiety, an intramolecular π-π interaction could occur if another aromatic ring is present. The geometry of π-π interactions can be face-to-face or edge-to-face. rug.nl

n→π Interactions:* As mentioned previously, the lone pair of the ring nitrogen could interact with the π* orbital of the 5-oxo carbonyl group, which is a stabilizing interaction that influences ring conformation. acs.org

| Potential Interaction | Atoms Involved | Effect on Conformation |

| Intramolecular H-Bond | Carboxyl (-OH) and Carbonyl (-C=O) | Formation of a pseudo-ring, restricting conformational flexibility. |

| CH-π Interaction | Pyrrolidine C-H and Phenyl Ring | Stabilizes a folded conformation where the ring and phenyl group are in proximity. |

| n→π* Interaction | Ring Nitrogen (n) and Carbonyl (π*) | Constrains the geometry around the N-C5 bond, affecting ring pucker. |

Impact of Substituents on Conformational Equilibrium

The conformational equilibrium of the proline ring is highly sensitive to the nature of its substituents. nih.gov In the case of this compound, the phenyl group at the 3-position is the primary driver of conformational preference.

Increasing the steric bulk of a substituent at the 3-position generally shifts the equilibrium towards the Cγ-exo pucker to alleviate steric strain. nih.gov For example, replacing the phenyl group with a smaller methyl group would likely reduce the strong preference for the exo pucker. Conversely, introducing a larger group, such as a naphthyl group, would be expected to further solidify the exo conformation.

The electronic properties of the substituent are also critical. An electron-donating group at the 3R position would counteract the gauche effect stabilization of the exo pucker, potentially increasing the population of the endo conformer compared to the phenyl-substituted compound. The interplay between steric and electronic effects thus allows for the rational tuning of the conformational landscape of the pyrrolidine ring.

Chirality Assessment and Enantiomeric Excess Determination Methods (e.g., Chiral HPLC, Chiral NMR Spectroscopy)

As this compound is a chiral molecule, assessing its enantiomeric purity is crucial, particularly in pharmaceutical and catalytic applications. The enantiomeric excess (ee) is a measure of this purity. Several analytical methods are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Integration of the peak areas in the resulting chromatogram allows for precise quantification of the enantiomeric excess.

Chiral NMR Spectroscopy: This method relies on making the two enantiomers chemically non-equivalent (diastereotopic) in the NMR spectrum. This can be achieved in two main ways:

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. These complexes have slightly different chemical shifts, allowing for the differentiation and integration of signals corresponding to each enantiomer. nih.govrsc.org

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent to form stable diastereomeric products. nih.gov These diastereomers have distinct NMR spectra, and the ee can be determined from the integration of their respective signals. The formation of diastereomers can be confirmed by single-crystal X-ray analysis, which also helps in assigning the absolute configuration. nih.gov

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase leads to physical separation. | High accuracy and precision; widely applicable. | Requires method development; can be time-consuming. |

| Chiral NMR | Conversion of enantiomers into diastereomeric species (via CSAs or CDAs) that are distinguishable by NMR. nih.gov | Rapid analysis; provides structural information. | Lower sensitivity than HPLC; requires chiral auxiliaries; potential for kinetic resolution with CDAs. |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and energy of molecules. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to find stable conformers and calculate the electronic and Gibbs energies of proline and its derivatives. dergipark.org.trindexacademicdocs.org These calculations are essential for understanding the intrinsic properties of (3R)-5-Oxo-3-phenyl-L-proline at the atomic level. While specific DFT studies exclusively on this compound are not prevalent, the methodologies applied to analogous compounds, including L-proline-derived ligands in metal complexes and other substituted prolines, establish a robust precedent for its analysis. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Proline Ring Note: This table presents typical values for a proline derivative ring optimized using DFT methods and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.46 |

| C2-C3 | 1.53 |

| C3-C4 | 1.54 |

| C4-C5 | 1.52 |

| C5-N1 | 1.35 (amide bond) |

| C5=O | 1.23 |

| **Bond Angles (°) ** | |

| C5-N1-C2 | 112.0 |

| N1-C2-C3 | 104.5 |

| C2-C3-C4 | 105.0 |

| C3-C4-C5 | 106.2 |

| **Dihedral Angles (°) ** | |

| C5-N1-C2-C3 | -25.0 (puckering) |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. wolfram.comreadthedocs.io In these maps, red areas indicate regions of high electron density and negative potential (prone to electrophilic attack), while blue areas signify regions of low electron density and positive potential (prone to nucleophilic attack). researchgate.net

For this compound, the MEP map would show a significant negative potential (red/yellow) around the carbonyl oxygen of the lactam ring and the carboxylic acid group, identifying them as primary sites for electrophilic interactions and hydrogen bond acceptance. The hydrogen atom of the carboxylic acid and the N-H group would exhibit a positive potential (blue), marking them as sites for nucleophilic interactions and hydrogen bond donation. This analysis is crucial for understanding how the molecule interacts with biological targets like enzyme active sites. proteopedia.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity. irjweb.com DFT calculations can accurately predict the energies of these orbitals. For proline conformers, HOMO-LUMO gaps have been calculated to be around 5.9 eV. dergipark.org.tr For this compound, the phenyl ring and carbonyl groups would influence the energies of these orbitals. The analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Representative FMO Energies for a Proline Derivative Note: These values are illustrative and based on general DFT calculations for similar molecules.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.30 |

| LUMO | -1.81 |

| Energy Gap (ΔE) | 4.49 |

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wikipedia.org This method provides detailed insights into intramolecular interactions, such as hyperconjugation and steric effects, which stabilize the molecule.

In substituted prolines, NBO analysis has been used to understand how substituents affect conformational preferences. nih.gov For example, studies on 4-substituted prolines have shown that n→π* interactions, where a lone pair of electrons from an oxygen atom delocalizes into an antibonding π* orbital of a nearby carbonyl group, can significantly stabilize certain conformations. nih.gov For this compound, NBO analysis could quantify the stabilizing interactions between the lone pairs of the oxygen atoms, the amide group, and the π-system of the phenyl ring, providing a deeper understanding of its structural stability.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum mechanical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and flexibility of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of the molecule's behavior.

Specific MD simulations for this compound are not detailed in the available literature. However, MD has been extensively used to study the dynamics of proline and hydroxyproline (B1673980) residues within peptides and proteins. nih.gov These studies focus on aspects like the puckering of the pyrrolidine (B122466) ring and the isomerization between cis and trans conformations of the peptide bond. nih.gov For this compound, MD simulations could be used to understand the flexibility of the pyrrolidine ring and the rotational freedom of the C3-phenyl bond, which would be crucial for how the molecule fits into a binding site. Gaussian accelerated molecular dynamics has been shown to be a useful technique for overcoming energy barriers to simulate proline isomerization on a computationally accessible timescale. nih.gov

Molecular Modeling of Substrate-Catalyst and Substrate-Enzyme Interactions